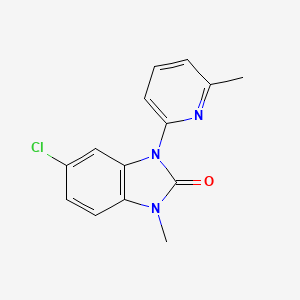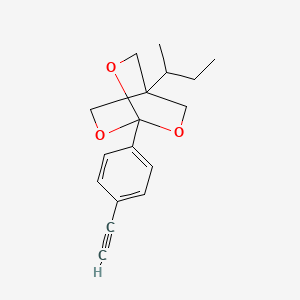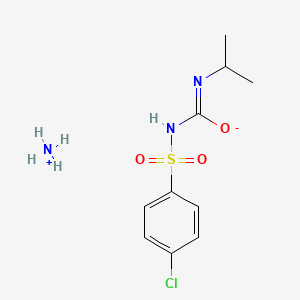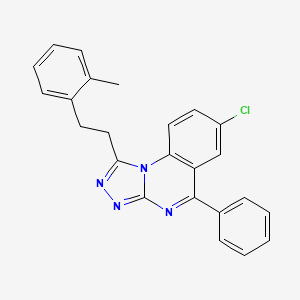
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family.
Vorbereitungsmethoden
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . Another approach is the transformation of benzimidazolium salts, which involves ring opening and unusual C–O bond cleavage of an alkoxide . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity .
Analyse Chemischer Reaktionen
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of more complex organic molecules . In biology and medicine, it has been reported to exhibit various biological effects, including antidiabetic, antibacterial, antifungal, and histamine H3-receptor antagonist activities . Additionally, it is used in the inhibition of tubulin polymerization, making it a potential candidate for cancer treatment . In the industrial sector, it is utilized in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . In the case of its antidiabetic activity, it may interact with enzymes involved in glucose metabolism, thereby regulating blood sugar levels . The inhibition of tubulin polymerization is achieved by binding to tubulin and preventing its assembly into microtubules, which is crucial for cell division .
Vergleich Mit ähnlichen Verbindungen
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be compared with other similar compounds such as 2H-1,4-Benzodiazepin-2-one and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. For example, 2H-1,4-Benzodiazepin-2-one is known for its anxiolytic and sedative properties, whereas 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is used as a ligand in catalysis .
Eigenschaften
CAS-Nummer |
89659-96-1 |
|---|---|
Molekularformel |
C14H12ClN3O |
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-(6-methylpyridin-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-9-4-3-5-13(16-9)18-12-8-10(15)6-7-11(12)17(2)14(18)19/h3-8H,1-2H3 |
InChI-Schlüssel |
HNEUWHGLWGYYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)









